2-(Azetidin-3-yl)-6-chloropyridine
Description
2-(Azetidin-3-yl)-6-chloropyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and an azetidine (a 4-membered saturated nitrogen-containing ring) at the 2-position.
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-6-chloropyridine |
InChI |
InChI=1S/C8H9ClN2/c9-8-3-1-2-7(11-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI Key |
QWBDGXWSXJZJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-6-chloropyridine typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine with azetidine-3-carboxylic acid under basic conditions to form the desired azetidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-6-chloropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-(Azetidin-3-yl)-6-alkoxypyridine or 2-(Azetidin-3-yl)-6-aminopyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(Azetidin-3-yl)-6-chloropyridine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. Their ability to modulate specific biological pathways can lead to the development of new drugs for various diseases.
Industry
In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable for various applications.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-6-chloropyridine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Azetidine vs. Acetyl Substituents
3-Acetyl-6-chloropyridine (CAS 36357-38-7)
- Structure : Pyridine with 6-Cl and 3-acetyl groups.
- Key Differences : The acetyl group (electron-withdrawing) reduces basicity compared to the azetidine (electron-donating). This impacts reactivity in nucleophilic substitutions.
- Applications : Intermediate in agrochemicals and pharmaceuticals. Higher lipophilicity than azetidine analogs may limit aqueous solubility .
2-(Azetidin-3-yl)-6-chloropyridine
Positional Isomerism in Azetidine Attachment
- 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine (CAS 1956306-97-0)
- Structure : Pyridine with 6-Cl, 4-methyl, 3-nitro, and 1-azetidinyl groups.
- Key Differences : The nitro group (strong electron-withdrawing) and methyl substituent increase steric hindrance and alter electronic distribution. The azetidin-1-yl attachment (vs. 3-yl) may influence conformational flexibility .
Functional Group Modifications
A. Silyl-Protected Chloropyridines ()
- Examples :
- 2-(tert-Butyldimethylsilyl)-6-chloropyridine
- 4-(tert-Butyldimethylsilyl)-2-chloropyridine
- Comparison :
B. Ester and Acid Derivatives ()
- Examples :
- Methyl 2-(6-chloropyridin-3-yl)acetate (CAS 197376-47-9)
- 2-(6-Chloropyridin-3-yl)acetamide (CAS 433336-90-4)
- Comparison :
Research Findings and Implications
- Bioactivity Potential: Azetidine-containing compounds (e.g., ) are prevalent in kinase inhibitors, implying that this compound could serve as a scaffold for anticancer or anti-inflammatory agents .
- Limitations : The lack of direct pharmacological data for this compound necessitates further studies on its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile.
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